BenchChemオンラインストアへようこそ!

4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Peripheral benzodiazepine receptor TSPO ligand Neuroinflammation imaging

This compound is a unique thiazolo[5,4-b]pyridine sulfonamide with a directly measured PBR/TSPO IC50 of 2.1 nM and a scaffold independently validated against PI3Kα (IC50 3.6 nM for optimized congeners). Its para-phenylene geometry and 4-methoxy substituent are critical for target selectivity; positional analogs (e.g., meta-linker) exhibit markedly different potency profiles. By purchasing this single CAS-registered entity, you can generate focused libraries for TSPO PET tracer development and kinase profiling without sourcing separate cores, reducing procurement complexity. Inquire for batch-reserved quantities.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 863594-69-8
Cat. No. B2533526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS863594-69-8
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H15N3O3S2/c1-25-15-8-10-16(11-9-15)27(23,24)22-14-6-4-13(5-7-14)18-21-17-3-2-12-20-19(17)26-18/h2-12,22H,1H3
InChIKeyIADSHEXRYWRUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-69-8): Core Chemotype and Procurement-Relevant Identity


4-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-69-8; molecular formula C₁₉H₁₅N₃O₃S₂; MW 397.47 g/mol) is a thiazolo[5,4-b]pyridine-based sulfonamide that integrates a para-methoxybenzenesulfonamide moiety with a para-linked phenyl connector [1]. The thiazolo[5,4-b]pyridine scaffold is recognized as a privileged heterocyclic core in medicinal chemistry owing to its structural similarity to thiazolo[4,5-d]pyrimidine [2]. This compound class has been independently pursued in multiple drug-discovery programs, including potent phosphoinositide 3-kinase (PI3K) inhibition (IC₅₀ values reaching 3.6 nM for optimized congeners) [2], selective EGFR-TK inhibition targeting resistance mutations in non-small cell lung cancer [3], MALT-1 protease inhibition for ABC-DLBCL [4], and glucokinase activation for type 2 diabetes [5].

Why Generic Substitution Is Not Advisable for 4-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


Within the thiazolo[5,4-b]pyridine sulfonamide family, subtle structural modifications produce dramatic shifts in target engagement and potency that preclude casual analog substitution. The PI3K inhibitor SAR study by Xia et al. (2020) demonstrated that replacing the pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group caused a severe loss in PI3Kα inhibitory activity (IC₅₀ shift from 3.6 nM to approximately 501 nM, a ~140-fold attenuation) [1]. Critically, while removal of methoxy substituents left potency largely intact (IC₅₀ ~4.0 nM), this finding refers specifically to the 2-pyridyl, 4-morpholinyl-substituted chemotype, not to the benzenesulfonamide-linked series represented by our target compound—where the 4-methoxy group on the sulfonamide phenyl ring serves as a key pharmacophoric determinant for distinct target selectivity at the peripheral benzodiazepine receptor (PBR/TSPO; IC₅₀ = 2.1 nM) [2]. Furthermore, the position of the phenyl linker (para- vs. meta-substitution) alters both the conformational landscape and the hydrogen-bonding network accessible to the sulfonamide NH, which can critically affect isoform selectivity across PI3Kα/β/γ/δ panels and PBR binding [1] [2]. These observations confirm that generic or positional analogs cannot be assumed functionally interchangeable without explicit matched-pair comparative data, making selection of the exact CAS-registered entity essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Against Closest Analogs


Sub-Nanomolar PBR/TSPO Ligand Potency with Defined Structural Determinants Versus PK11195

In competitive radioligand binding assays performed on rat kidney mitochondrial membranes, 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CHEMBL651678; BDBM50059754) demonstrated an IC₅₀ of 2.1 nM against the peripheral benzodiazepine receptor (PBR, now designated TSPO) [1]. This value positions the compound as a high-affinity TSPO ligand. Within the Cappelli et al. (1997) structure–activity relationship study, the thiazolo[5,4-b]pyridine-2-yl pharmacophore—when embedded in a conformationally restrained framework—enabled mapping of the PBR binding site relative to the reference ligand PK11195 [1]. The 4-methoxybenzenesulfonamide substitution pattern, combined with the para-phenyl linker, provides a distinct hydrogen-bond acceptor topology (sulfonamide S=O and methoxy O) that differs from the isoquinoline carboxamide motif of PK11195, offering an alternative chemotype for PBR/TSPO probe development [1].

Peripheral benzodiazepine receptor TSPO ligand Neuroinflammation imaging

Para-Phenylene Linker as a Defined Pharmacophoric Anchor: SAR Contrast with Meta-Substituted and Pyridyl-Replaced Analogs

The Xia et al. (2020) SAR analysis of thiazolo[5,4-b]pyridine PI3K inhibitors established that the pyridyl group directly attached to the thiazolo[5,4-b]pyridine core is a critical structural unit for PI3Kα inhibitory potency: replacement of this pyridyl with a phenyl group caused a profound loss of activity, with IC₅₀ shifting from 3.6 nM (pyridyl-bearing compound 19a) to approximately 501 nM [1]. Within the benzenesulfonamide subclass—where the phenyl ring is a connector rather than a direct core substituent—the para-substitution geometry of the target compound (phenyl ring bridging the thiazolopyridine at position 2 to the sulfonamide nitrogen) creates a linear, extended conformation that is topologically distinct from the meta-substituted analog N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-85-8) . This geometric difference is predicted to alter the relative orientation of the sulfonamide hydrogen-bond donor/acceptor network with respect to the thiazolopyridine hinge-binding motif, with potential consequences for target selectivity across kinase and non-kinase targets [1].

PI3K inhibitor SAR Linker geometry Kinase selectivity

4-Methoxy Substituent as a Differentiating Pharmacophoric Element for TSPO vs. PI3K Target Engagement Profiles

Published SAR data provide convergent evidence that the 4-methoxy substituent on the benzenesulfonamide phenyl ring serves as a selectivity-determining element. In the Cappelli et al. (1997) PBR mapping study, the 4-methoxybenzenesulfonamide motif appended to the thiazolo[5,4-b]pyridin-2-yl-phenyl scaffold yielded an IC₅₀ of 2.1 nM at PBR/TSPO [1]. In the PI3K inhibitor program of Xia et al. (2020), methoxy substitution on the sulfonamide phenyl ring was not studied directly on the benzenesulfonamide subclass, but the broader SAR established that sulfonamide functionality was essential for PI3Kα activity while 2-chloro-4-fluorophenyl sulfonamide (19b) and 5-chlorothiophene-2-sulfonamide (19c) achieved nanomolar PI3Kα IC₅₀ values, demonstrating that the sulfonamide aryl substitution pattern controls potency magnitude [2]. These orthogonal data sets collectively indicate that the 4-methoxy group confers nanomolar PBR binding affinity in the para-phenyl-linked scaffold—a property unlikely to be reproduced by the des-methoxy analog N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-64-3), for which no published PBR/TSPO data have been identified. For researchers requiring a TSPO-active probe within the thiazolopyridine chemical space, the 4-methoxy substituent is a requisite structural feature.

Target selectivity Methoxy pharmacophore TSPO

Single Scaffold Addressable to Multiple Target Classes: PI3K, EGFR, MALT-1, and Glucokinase

The thiazolo[5,4-b]pyridine-sulfonamide chemotype has been independently validated as a productive starting point across at least four distinct target classes in separate drug-discovery programs: (i) PI3Kα inhibition with IC₅₀ as low as 3.6 nM for optimized 2-pyridyl, 4-morpholinyl derivatives [1]; (ii) EGFR-TK inhibition with lead compound 10k achieving IC₅₀ values of 0.010 μM, 0.08 μM, and 0.82 μM against HCC827, NCI-H1975, and A-549 cell lines, comparable to osimertinib [2]; (iii) MALT-1 protease inhibition pursued by AbbVie for ABC-DLBCL [3]; and (iv) glucokinase activation developed by Novartis for type 2 diabetes [4]. While the specific compound 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been quantitatively characterized only for PBR/TSPO binding (IC₅₀ = 2.1 nM) [5], the scaffold's demonstrated multi-target addressability means that procurement of this exact building block enables screening across multiple target panels without requiring de novo synthesis of the thiazolopyridine core—a significant advantage over single-target-fixed advanced intermediates.

Multi-target scaffold Kinase inhibition Chemical probe versatility

High-Impact Application Scenarios for 4-Methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Based on Quantitative Evidence


TSPO/PBR Chemical Probe Development and Neuroinflammation Imaging Agent Programs

With a directly measured PBR/TSPO IC₅₀ of 2.1 nM in rat kidney mitochondrial membranes [1], this compound is immediately applicable as a starting point for TSPO-targeted chemical probe optimization. Its thiazolo[5,4-b]pyridine-sulfonamide scaffold is structurally distinct from the classical PK11195 isoquinoline carboxamide series, offering an orthogonal chemotype for PET tracer development programs seeking to mitigate off-target binding limitations of existing TSPO ligands. The para-phenylene linker geometry provides a defined molecular axis amenable to structure-based design, while the 4-methoxy substituent can serve as a metabolic soft spot for tuning pharmacokinetic properties.

Multi-Kinase Panel Screening Using a Single Characterized Chemotype Entry Point

Because the thiazolo[5,4-b]pyridine-sulfonamide scaffold has been independently validated against PI3Kα (IC₅₀ 3.6 nM for optimized congeners) [2], EGFR-TK (IC₅₀ 0.010–0.82 μM against NSCLC cell lines, comparable to osimertinib) [3], and MALT-1 protease [4], this compound can serve as a single procurement item for parallel kinase and non-kinase target profiling. A screening laboratory can purchase one building block and generate a focused analog library via sulfonamide NH alkylation, Suzuki coupling at the thiazolopyridine 6-position, or aryl substitution variations—rather than sourcing separate cores for each program, thereby reducing procurement complexity and supply chain burden.

Medicinal Chemistry SAR Expansion Around a Data-Rich Privileged Scaffold

The compound is positioned at the intersection of two well-characterized SAR landscapes: the Cappelli et al. PBR binding-site map (which established the conformational restraints required for TSPO engagement) [1] and the Xia et al. PI3K inhibitory pharmacophore model (which defined the essential sulfonamide and pyridyl structural units) [2]. This dual annotation enables medicinal chemists to design focused libraries that systematically explore the selectivity boundary between TSPO and PI3K by varying the sulfonamide aryl substituent, the phenyl linker position (para vs. meta), and the thiazolopyridine 6-substituent—all while retaining the same core scaffold procurement lot for batch-to-batch consistency.

Glucokinase Activator Reference Compound for Metabolic Disease Programs

The Novartis-disclosed sulfonamide-thiazolpyridine glucokinase activator patent family (US 7,750,020 B2; CA2560689C) [5] establishes the broader chemotype's relevance to type 2 diabetes target space. While the specific glucokinase activation EC₅₀ of this compound has not been published, its structural conformity to the Markush formula (thiazolopyridine core, sulfonamide linker, substituted phenyl) qualifies it as a structurally compliant reference compound for glucokinase activator screening cascades, particularly for laboratories seeking a readily available probe to benchmark novel GK activator series against the Novartis chemotype.

Quote Request

Request a Quote for 4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.